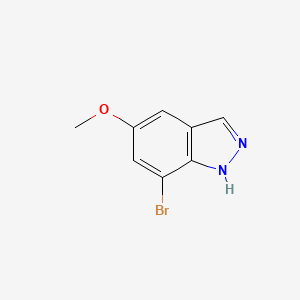









|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[H-].[Na+].C([Li])(C)(C)C.CN(C)[CH:22]=[O:23]>O1CCCC1>[CH3:12][O:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH:22]=[O:23])[CH:3]=1)[NH:9][N:8]=[CH:7]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C=NNC12)OC
|
|
Name
|
|
|
Quantity
|
0.465 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
6.84 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at −78° C. for 10 min
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm gradually in the dewar to −50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
recooled to −78° C.
|
|
Type
|
WAIT
|
|
Details
|
After 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
continued for 1 h
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction was poured onto ice/1 M hydrochloric acid (20 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (2×)
|
|
Type
|
WASH
|
|
Details
|
The organics were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=NNC2=C(C1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 107.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |